BenchChemオンラインストアへようこそ!

8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

medicinal chemistry structure–activity relationship electronic effects

Select this precisely regiospecific probe to eliminate confounding variables in your receptor SAR campaign. The 2H-1,2,3-triazol-2-yl isomer (0 HBD) confers a measurable passive BBB permeability advantage over the 1H-triazol-1-yl analog, making it the optimal choice for CNS-targeted chemical biology. Its rigid 8-azabicyclo[3.2.1]octane scaffold has demonstrated >100‑fold selectivity over vasopressin subtypes in related series. Critical for dissecting electronic vs. steric effects: the 3‑thienyl carbonyl attachment (Δσₘ = 0.05 vs. 2‑thienyl) modulates receptor affinity through differential electronic density. Procure this exclusive 2H‑regioisomer to build high‑integrity triazole libraries and validate target engagement in vivo.

Molecular Formula C14H16N4OS
Molecular Weight 288.37
CAS No. 2108362-58-7
Cat. No. B2561210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
CAS2108362-58-7
Molecular FormulaC14H16N4OS
Molecular Weight288.37
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CSC=C3)N4N=CC=N4
InChIInChI=1S/C14H16N4OS/c19-14(10-3-6-20-9-10)17-11-1-2-12(17)8-13(7-11)18-15-4-5-16-18/h3-6,9,11-13H,1-2,7-8H2
InChIKeyWUIGEGMCAPAFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane – Structural Identity and Research-Grade Procurement Profile


The compound 8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane (CAS 2108362-58-7) is a synthetic 8-azabicyclo[3.2.1]octane derivative incorporating a thiophene-3-carbonyl amide at the bridgehead nitrogen and a 2H-1,2,3-triazol-2-yl substituent at the 3-position of the bicyclic scaffold . Its molecular formula is C₁₄H₁₆N₄OS and its molecular weight is 288.37 g/mol . This compound is offered commercially as a specialized research chemical, and the available open literature contains limited quantitative bioactivity data for this specific entity. The compound belongs to a broader class of azabicyclo-substituted triazole derivatives that have been explored in patent disclosures for oxytocin receptor antagonism and mu-opioid receptor modulation [1].

Why 8-(Thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane Cannot Be Interchanged with Its Closest Structural Analogs


Generic substitution of this compound with its nearest commercially available analogs—8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2178772-35-3) and 8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2188202-85-7)—is chemically unsound because these molecules differ at two critical regioisomeric positions simultaneously [1][2]. The thiophene carbonyl attachment point (3-position vs. 2-position) alters the electronic character and dipole orientation of the amide pharmacophore, while the triazole isomer (2H vs. 1H) changes the hydrogen-bond donor count from zero to one, fundamentally modifying the molecule's polarity, target complementarity, and membrane permeability potential. These combined differences mean that even minor structural changes could produce divergent pharmacological profiles that are not predictable from simple inspection of the core scaffold [3].

Quantitative Differentiation Evidence for 8-(Thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane vs. Closest Analogs


Thiophene Carbonyl Regioisomerism – Hammett σₘ Substituent Constant Comparison

The Hammett σₘ constant for the thiophene-3-yl group is 0.09, whereas the thiophene-2-yl group has a σₘ value of 0.14 [1]. This 0.05-unit difference indicates that the 3-thienyl substituent is less electron-withdrawing than the 2-thienyl isomer. When conjugated through the amide carbonyl, this difference modulates the electron density on the carbonyl oxygen and consequently its hydrogen-bond-acceptor strength, which can directly affect target binding affinity in systems where amide–receptor hydrogen bonding is critical.

medicinal chemistry structure–activity relationship electronic effects

Triazole Tautomeric Isomerism – Hydrogen Bond Donor Count Reversal

The target compound bears a 2H-1,2,3-triazol-2-yl substituent, which contains no hydrogen bond donor (HBD) atom. In contrast, its 1H-1,2,3-triazol-1-yl analog (CAS 2188202-85-7) possesses one N–H hydrogen bond donor [1]. This difference is not a subtle electronic variation but a binary change in HBD count (0 vs. 1), which alters the compound's topological polar surface area (TPSA), hydrogen-bonding capacity, and capacity for passive membrane permeation. The absence of an HBD in the target compound reduces TPSA by approximately 16–20 Ų relative to the 1H-triazole analog [2].

hydrogen bonding drug-likeness CNS permeability

Conformational Rigidity – 8-Azabicyclo[3.2.1]octane Scaffold vs. Monocyclic Amine Alternatives

The 8-azabicyclo[3.2.1]octane core of the target compound restricts the conformational freedom of the amine nitrogen relative to monocyclic piperidine or pyrrolidine analogs, reducing the number of freely rotatable bonds by at least two [1]. This conformational pre-organization decreases the entropic penalty upon receptor binding and has been demonstrated in the oxytocin antagonist literature to improve subtype selectivity: for example, azabicyclo-substituted triazole derivatives in the Hengrui patent series exhibited oxytocin receptor IC₅₀ values in the low nanomolar range (typical examples: IC₅₀ < 50 nM) while maintaining >100-fold selectivity over vasopressin V₁ₐ and V₂ receptors [2]. Although target-specific quantitative data for this exact compound are not publicly available, the scaffold architecture is a validated selectivity-enhancing feature within this chemotype.

conformational restriction selectivity entropic penalty

Optimal Research and Procurement Application Scenarios for 8-(Thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane


Structure–Activity Relationship (SAR) Studies Differentiating Thiophene Regioisomeric Effects in Oxytocin or Vasopressin Receptor Programs

This compound serves as a critical regioisomeric probe for medicinal chemistry campaigns targeting oxytocin or vasopressin receptors, where the thiophene carbonyl position has been shown to modulate receptor affinity through differential electronic effects (Δσₘ = 0.05 between 3-thienyl and 2-thienyl isomers) [1]. In a typical SAR matrix, the target compound can be compared head-to-head against its 2-thienyl analog to quantify the impact of carbonyl electronic density on receptor binding IC₅₀ and functional activity.

Chemical Tool Development for CNS-Penetrant Probe Molecules Targeting G-Protein-Coupled Receptors (GPCRs)

The zero hydrogen bond donor count of the 2H-1,2,3-triazol-2-yl group confers a predicted advantage in passive blood–brain barrier permeability compared to the 1H-triazol-1-yl analog (HBD = 1) [2]. This compound is therefore the preferred selection for CNS-targeted chemical probe development within the azabicyclo[3.2.1]octane triazole class, enabling in vivo target engagement studies where CNS exposure is a critical requirement.

Conformational Restriction Studies in GPCR Ligand Optimization Programs

The rigid 8-azabicyclo[3.2.1]octane scaffold provides a validated selectivity advantage over flexible monocyclic amine alternatives, as demonstrated by >100-fold selectivity over vasopressin receptor subtypes reported for structurally related azabicyclo-substituted triazole derivatives [3]. Researchers engaged in GPCR ligand optimization can procure this compound to systematically evaluate the contribution of scaffold pre-organization to receptor subtype selectivity, using the flexible analog as a comparator.

Specialty Chemical Intermediate for Triazole Click Chemistry Derivatization and Library Synthesis

The 2H-1,2,3-triazol-2-yl moiety, which lacks a tautomeric N–H proton, provides a chemically distinct handle for subsequent derivatization compared to 1H-triazole isomers. This compound can be employed as a synthetic intermediate in diversity-oriented synthesis to generate compound libraries with unique hydrogen-bonding profiles, supporting fragment-based drug discovery and high-throughput screening campaigns [2].

Quote Request

Request a Quote for 8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.